N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of thiophene, triazole, and thiazole rings, which are known for their diverse biological and chemical properties. The trifluoromethyl group attached to the benzamide moiety further enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Construction of the Triazole Ring: The triazole ring is often formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The thiophene, triazole, and thiazole rings are then coupled together using appropriate linkers and coupling agents under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzamide and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, trifluoromethylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their antimicrobial and anticancer properties.
Triazole Derivatives: Widely used as antifungal agents and enzyme inhibitors.
Thiazole Derivatives: Exhibit a broad spectrum of biological activities, including antibacterial and anti-inflammatory effects.
Uniqueness
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the combination of its heterocyclic rings and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C18H13F3N4OS2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13F3N4OS2/c19-18(20,21)12-5-3-11(4-6-12)16(26)22-8-7-13-10-28-17-23-15(24-25(13)17)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,22,26) |
InChI Key |
PSSBFZKODAIXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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